molecular formula C7H13NO2 B13830683 (S)-Ethyl 2-(ethylideneamino)propanoate

(S)-Ethyl 2-(ethylideneamino)propanoate

Cat. No.: B13830683
M. Wt: 143.18 g/mol
InChI Key: SZBAOJGLPYGLRO-LURJTMIESA-N
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Description

(S)-Ethyl 2-(ethylideneamino)propanoate is an organic compound with the molecular formula C7H13NO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 2-(ethylideneamino)propanoate typically involves the reaction of ethyl 2-aminopropanoate with acetaldehyde. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the imine bond. The reaction can be represented as follows:

Ethyl 2-aminopropanoate+Acetaldehyde(S)-Ethyl 2-(ethylideneamino)propanoate+Water\text{Ethyl 2-aminopropanoate} + \text{Acetaldehyde} \rightarrow \text{this compound} + \text{Water} Ethyl 2-aminopropanoate+Acetaldehyde→(S)-Ethyl 2-(ethylideneamino)propanoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 2-(ethylideneamino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The ethylideneamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(S)-Ethyl 2-(ethylideneamino)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.

    Biology: The compound can be used in studies involving enzyme-substrate interactions due to its chiral nature.

    Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (S)-Ethyl 2-(ethylideneamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or bind to receptors in a stereospecific manner, influencing biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Ethyl 2-(ethylideneamino)propanoate is unique due to its specific chiral configuration and the presence of the ethylideneamino group, which imparts distinct reactivity and interaction properties compared to other similar compounds.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

ethyl (2S)-2-(ethylideneamino)propanoate

InChI

InChI=1S/C7H13NO2/c1-4-8-6(3)7(9)10-5-2/h4,6H,5H2,1-3H3/t6-/m0/s1

InChI Key

SZBAOJGLPYGLRO-LURJTMIESA-N

Isomeric SMILES

CCOC(=O)[C@H](C)N=CC

Canonical SMILES

CCOC(=O)C(C)N=CC

Origin of Product

United States

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